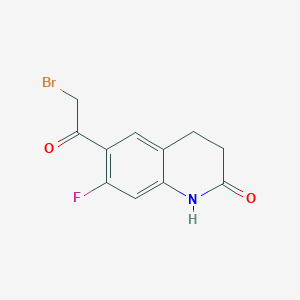
6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of a bromoacetyl group at the 6th position and a fluoro group at the 7th position of the tetrahydroquinolin-2-one core
Métodos De Preparación
The synthesis of 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves a multi-step process. One common synthetic route starts with the preparation of the quinolinone core, followed by the introduction of the bromoacetyl and fluoro substituents. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Synthesis of Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate precursors, such as anilines and β-ketoesters, under acidic or basic conditions.
Introduction of Bromoacetyl Group: The bromoacetyl group can be introduced via bromination of an acetyl group using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Introduction of Fluoro Group: The fluoro group can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve optimization of these steps to ensure scalability, cost-effectiveness, and environmental sustainability.
Análisis De Reacciones Químicas
6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinolinone derivatives with higher oxidation states or reduction to form tetrahydroquinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, which are valuable in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
The mechanism of action of 6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluoro group can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
6-(2-Bromoacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be compared with other quinolinone derivatives, such as:
6-Acetyl-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Lacks the bromo group, which may result in different reactivity and biological activity.
6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Contains a chloroacetyl group instead of a bromoacetyl group, which may affect its chemical properties and interactions.
7-Fluoro-1,2,3,4-tetrahydroquinolin-2-one: Lacks both the bromoacetyl and acetyl groups, which may result in different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-(2-bromoacetyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c12-5-10(15)7-3-6-1-2-11(16)14-9(6)4-8(7)13/h3-4H,1-2,5H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSOZRYLFABEIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C(=O)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
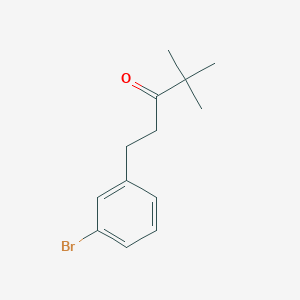
![3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid](/img/structure/B1371017.png)

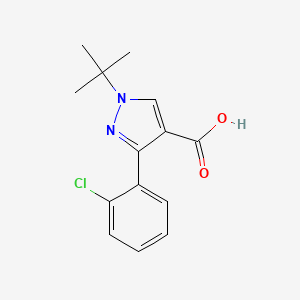
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)
![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)
carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)
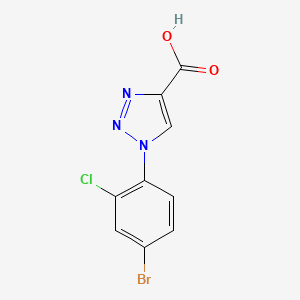

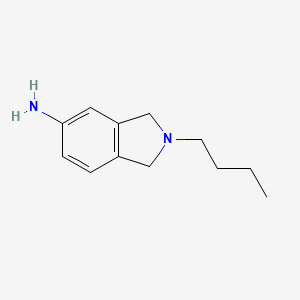
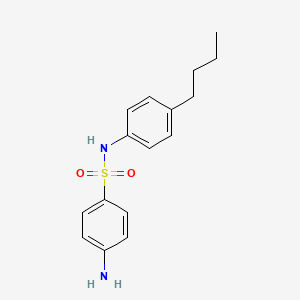

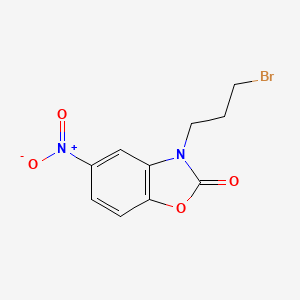
![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)
